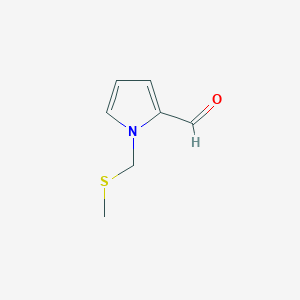
1-((Methylthio)methyl)-1H-pyrrole-2-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-((Methylthio)methyl)-1H-pyrrole-2-carbaldehyde is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. It is a pyrrole derivative that contains a methylthio group and an aldehyde functional group, making it an important building block in organic synthesis.
Mécanisme D'action
The mechanism of action of 1-((Methylthio)methyl)-1H-pyrrole-2-carbaldehyde is not fully understood. However, studies have shown that it can induce apoptosis in cancer cells by activating the caspase pathway. It has also been shown to inhibit the activity of matrix metalloproteinases, which are enzymes involved in tumor invasion and metastasis.
Biochemical and Physiological Effects:
1-((Methylthio)methyl)-1H-pyrrole-2-carbaldehyde has been shown to have several biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit the activity of matrix metalloproteinases, and act as a fluorescent probe for the detection of metal ions. However, its effects on normal cells and tissues are not fully understood.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 1-((Methylthio)methyl)-1H-pyrrole-2-carbaldehyde is its versatility in organic synthesis. It can be used as a building block for the synthesis of various pyrrole-based compounds. It is also a useful fluorescent probe for the detection of metal ions. However, its potential as an anti-tumor agent is still under investigation, and its effects on normal cells and tissues need to be further studied.
Orientations Futures
There are several future directions for the study of 1-((Methylthio)methyl)-1H-pyrrole-2-carbaldehyde. One direction is to investigate its potential as an anti-tumor agent in vivo. Another direction is to study its effects on normal cells and tissues. Further research is also needed to fully understand its mechanism of action and its potential as a fluorescent probe for the detection of metal ions. Additionally, its potential applications in other fields such as materials science and catalysis should be explored.
Méthodes De Synthèse
The synthesis of 1-((Methylthio)methyl)-1H-pyrrole-2-carbaldehyde can be achieved through several methods. One of the most common methods is the reaction of 2-(methylthio)pyrrole with paraformaldehyde in the presence of an acid catalyst. Another method involves the reaction of 2-(methylthio)pyrrole with chloroacetaldehyde in the presence of a base catalyst. Both methods result in the formation of 1-((Methylthio)methyl)-1H-pyrrole-2-carbaldehyde with high yield and purity.
Applications De Recherche Scientifique
1-((Methylthio)methyl)-1H-pyrrole-2-carbaldehyde has been widely used in scientific research due to its potential applications in various fields. It is commonly used as a building block in organic synthesis, especially in the synthesis of pyrrole-based compounds. It has also been used as a fluorescent probe for the detection of metal ions such as copper and zinc. In addition, it has been studied for its potential as an anti-tumor agent due to its ability to induce apoptosis in cancer cells.
Propriétés
Numéro CAS |
126400-46-2 |
|---|---|
Nom du produit |
1-((Methylthio)methyl)-1H-pyrrole-2-carbaldehyde |
Formule moléculaire |
C7H9NOS |
Poids moléculaire |
155.22 g/mol |
Nom IUPAC |
1-(methylsulfanylmethyl)pyrrole-2-carbaldehyde |
InChI |
InChI=1S/C7H9NOS/c1-10-6-8-4-2-3-7(8)5-9/h2-5H,6H2,1H3 |
Clé InChI |
HYNHMUBAOVEARQ-UHFFFAOYSA-N |
SMILES |
CSCN1C=CC=C1C=O |
SMILES canonique |
CSCN1C=CC=C1C=O |
Synonymes |
1H-Pyrrole-2-carboxaldehyde, 1-[(methylthio)methyl]- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![tert-butyl 2-Bromo-6,7-dihydrothieno[3,2-c]pyridine-5(4H)-carboxylate](/img/structure/B153154.png)
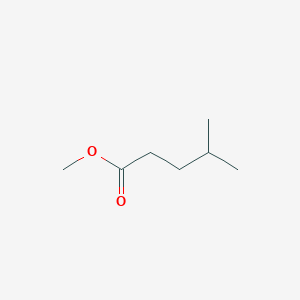
![3-[[4-[(3-Formylphenoxy)methyl]phenyl]methoxy]benzaldehyde](/img/structure/B153157.png)
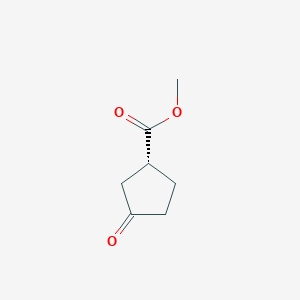
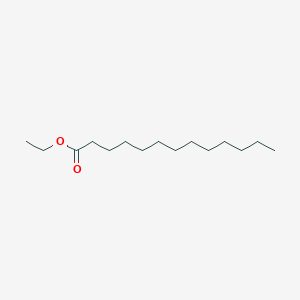
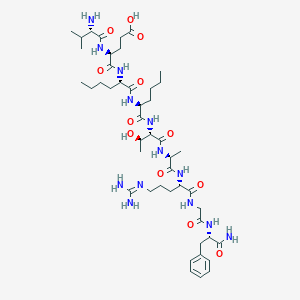
![tert-Butyl 2-formyl-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B153170.png)

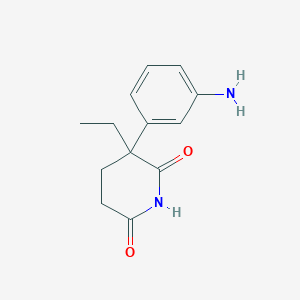
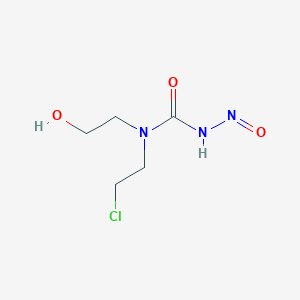

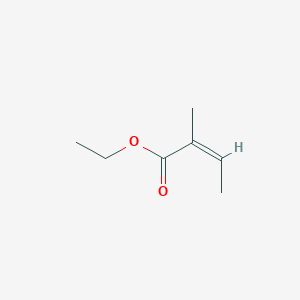
![Tert-butyl 2-oxa-7-azaspiro[3.5]nonane-7-carboxylate](/img/structure/B153180.png)
![Tert-butyl 2-oxo-6-azaspiro[3.4]octane-6-carboxylate](/img/structure/B153183.png)